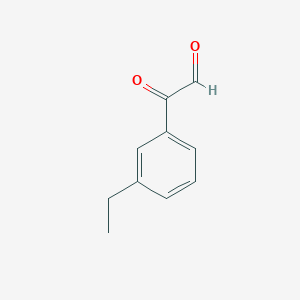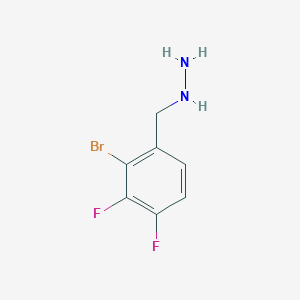
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a hydrogen sulfate group. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate typically involves the reaction of naphthalene derivatives with phenyl isocyanate and sulfuric acid. The process begins with the formation of the phenylcarbamoyl intermediate, which is then reacted with naphthalene-2-ol under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthylamines.
Substitution: Electrophilic substitution reactions are common, where the hydrogen sulfate group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamines.
Substitution: Halogenated or alkylated naphthalene derivatives.
Applications De Recherche Scientifique
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydrogen sulfate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate
- 2-(Phenylcarbamoyl)naphthalen-1-yl hydrogen sulfate
- 3-(Phenylcarbamoyl)naphthalen-1-yl hydrogen sulfate
Uniqueness
3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, this compound exhibits different binding affinities and selectivities towards molecular targets, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C17H13NO5S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
[3-(phenylcarbamoyl)naphthalen-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C17H13NO5S/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H,20,21,22) |
Clé InChI |
JDLLYYIMCOJTHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

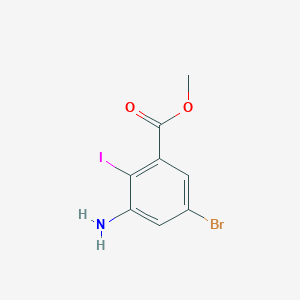
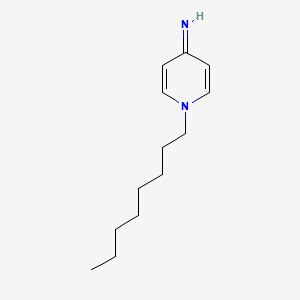

![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
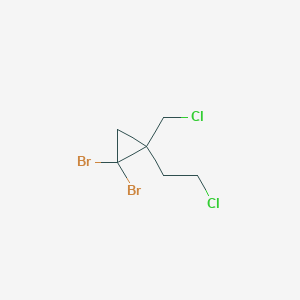
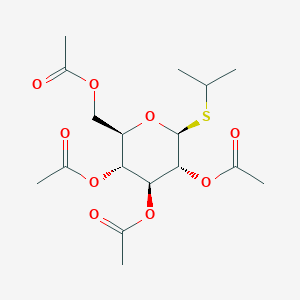
![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
